molecular formula C10H16N2O3 B1294345 5,5-Dipropylbarbituric acid CAS No. 2217-08-5

5,5-Dipropylbarbituric acid

Cat. No.: B1294345
CAS No.: 2217-08-5
M. Wt: 212.25 g/mol
InChI Key: RCOUWKSZRXJXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-dipropylbarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide, followed by alkylation with propyl iodide . The reaction conditions generally include:

    Temperature: Moderate heating is required.

    Solvent: Ethanol or another suitable solvent.

    Catalyst: Sodium ethoxide acts as a base catalyst.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production.

    Purification: Crystallization or recrystallization to obtain pure product.

    Quality Control: Ensuring the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions:

5,5-Dipropylbarbituric acid undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride

Properties

IUPAC Name

5,5-dipropyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOUWKSZRXJXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NC(=O)NC1=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176700
Record name Propylbarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-08-5
Record name 5,5-Dipropyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylbarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylbarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dipropylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DCP1473WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dipropylbarbituric acid
Reactant of Route 2
Reactant of Route 2
5,5-Dipropylbarbituric acid
Reactant of Route 3
Reactant of Route 3
5,5-Dipropylbarbituric acid
Reactant of Route 4
5,5-Dipropylbarbituric acid
Reactant of Route 5
5,5-Dipropylbarbituric acid
Reactant of Route 6
Reactant of Route 6
5,5-Dipropylbarbituric acid
Customer
Q & A

Q1: What is the primary motivation behind exploring the synthesis of valproic acid from 5,5-dipropylbarbituric acid?

A1: Research institutions often possess reserves of outdated pharmaceuticals, including symmetrical barbiturates like this compound. These compounds, once widely used, are now considered obsolete and pose disposal challenges due to their classification as psychotropic substances []. The research proposes converting these reserves into valproic acid, a valuable and widely used antiepileptic drug, as a practical solution for utilizing these reserves while adhering to regulations.

Q2: What are the practical applications of synthesizing valproic acid from this compound in a research or educational setting?

A2: The synthesis of valproic acid from this compound serves as a valuable experiment for medicinal chemistry practical courses []. This experiment provides students with hands-on experience in synthetic organic chemistry, particularly in transforming one pharmaceutical compound into another with different therapeutic applications. It also highlights the importance of resource management and responsible disposal of outdated pharmaceuticals within research institutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.